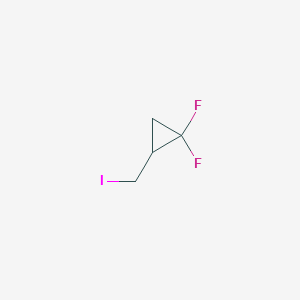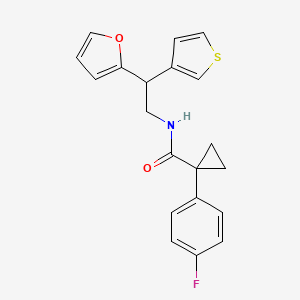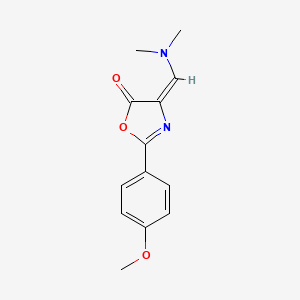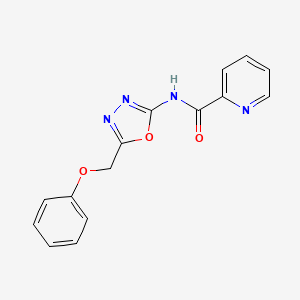
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide” is a complex organic compound. It contains a picolinamide moiety, which is a derivative of picolinic acid . Picolinamide itself is a compound with the molecular formula C6H6N2O .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported. For instance, a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA)2 has been used to obtain 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . Another process involves coupling together a 4-methoxy-3-acyloxypicolinic acid with key 2-amino-L-alaninate esters derived from substituted 2-phenylethanols .Chemical Reactions Analysis
The chemical reactions involving picolinamide have been studied. For example, a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA)2 has been reported . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA)2 .Scientific Research Applications
Antimicrobial and Antituberculosis Activities
1,3,4-Oxadiazole derivatives have been synthesized and tested for their biological activities, including antimicrobial and antituberculosis effects. For instance, compounds with 1,3,4-oxadiazole moieties have been evaluated against Mycobacterium tuberculosis, showing varying degrees of potency. The structure-activity relationship studies suggest that these compounds' antimicrobial efficacy could be attributed to the oxadiazole ring, a feature that might be explored in derivatives like N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide (Gezginci, Martin, & Franzblau, 1998).
Cancer Research
Picolinamide derivatives have been investigated for their role in cancer treatment. Specifically, compounds containing the picolinamide moiety have been synthesized and tested for their anticancer activities, indicating potential therapeutic applications in oncology. This suggests that this compound could also be explored for its anticancer properties, leveraging the bioactive nature of its structural components (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Neurological Disorders
Research on oxadiazole derivatives has extended into the development of treatments for neurological disorders. Some studies have identified these compounds as potential therapeutic agents for conditions like depression and epilepsy, indicating that the oxadiazole ring could contribute to neurological benefits. This opens up avenues for investigating this compound in the context of neuropharmacology (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antioxidant Properties
The antioxidant activity of compounds containing oxadiazole and picolinamide structures has been evaluated, highlighting their potential as antioxidants. This suggests that derivatives like this compound could also exhibit antioxidant properties, which are valuable in combating oxidative stress-related diseases (Shakir, Ariffin, & Abdulla, 2014).
properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-14(12-8-4-5-9-16-12)17-15-19-18-13(22-15)10-21-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEXHJRIKPISPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


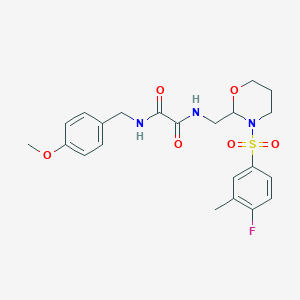
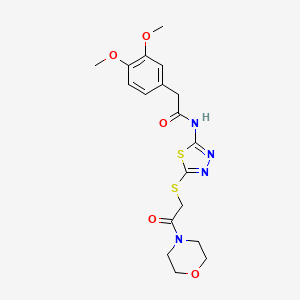

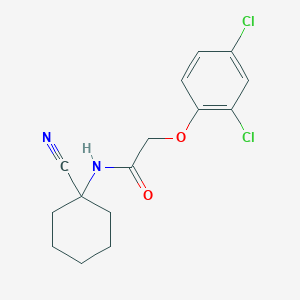
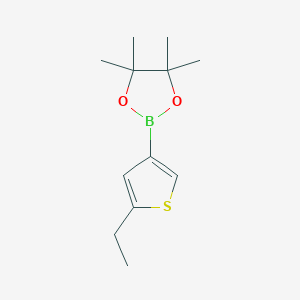

![Methyl 5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2698943.png)
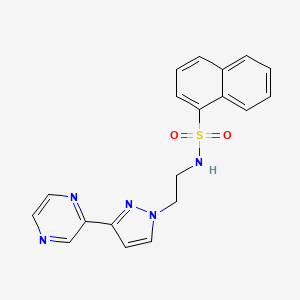
![1-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2698947.png)
